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(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid Documentation Hub

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  • Product: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
  • CAS: 63393-57-7

Core Science & Biosynthesis

Foundational

The Strategic Implementation of (1R,2R)-Ethyl-ACC in Peptidomimetic Design

The following technical guide details the role, synthesis, and application of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (often abbreviated as (1R,2R)-ethyl-ACC or cis-AEC ). Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, synthesis, and application of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (often abbreviated as (1R,2R)-ethyl-ACC or cis-AEC ).

Executive Summary

In the landscape of non-proteinogenic amino acids, (1R,2R)-ethyl-ACC represents a "high-value, high-barrier" residue. Unlike its achiral parent (ACC) or its trans-isomer ((1R,2S)-ethyl-ACC), the (1R,2R) stereoisomer introduces a unique cis-constraint between the C2-ethyl substituent and the C1-carboxyl group. This specific geometric arrangement forces the peptide backbone into highly specific regions of the Ramachandran space, typically stabilizing Type II


-turns  or distorted 

-helices, while providing a dense hydrophobic shield against proteolytic enzymes.

This guide serves as a blueprint for medicinal chemists to synthesize, incorporate, and validate this moiety in therapeutic peptides.

Part 1: Structural Mechanistics & Conformational Bias

The "Cis-Constraint" Phenomenon

The defining feature of (1R,2R)-ethyl-ACC is the stereochemical relationship between the ethyl group at C2 and the carboxyl group at C1.

  • (1R,2S)-isomer (Trans): The ethyl group is trans to the carboxyl. This is the thermodynamically preferred isomer and is commonly found in HCV protease inhibitors (e.g., as a reduced analog of vinyl-ACCA).

  • (1R,2R)-isomer (Cis): The ethyl group is cis to the carboxyl. This creates a syn-facial steric block .

When incorporated into a peptide, the (1R,2R)-ethyl group acts as a "molecular anvil," physically preventing the peptide chain from adopting extended conformations (


-sheet) or standard 

-helical geometries (

). Instead, it locks the backbone into a kinked conformation , often essential for mimicking the "hairpin" turns found in protein-protein interaction (PPI) interfaces.
Ramachandran Impact

Standard ACC allows for a symmetric exploration of


 space (

). The addition of the (1R,2R)-ethyl group breaks this symmetry:
  • Restricted

    
     Space:  The ethyl group is locked in position, unable to rotate freely due to the cyclopropane ring.
    
  • Backbone Locking: The steric clash between the cis-ethyl and the carbonyl oxygen of the peptide bond forces the

    
     angle to deviate, often stabilizing values near 
    
    
    
    or specific turn angles.

G Linear Flexible Linear Peptide (High Entropy) ACC Standard ACC (Achiral Constraint) Promotes 3-10 Helix Linear->ACC Cyclization EthylACC (1R,2R)-Ethyl-ACC (Chiral/Steric Lock) Forces Type II β-Turn ACC->EthylACC C2-Substitution (Stereospecific) Bioactivity Target Affinity (Pre-organized Conform.) EthylACC->Bioactivity Entropy Reduction (ΔG_binding) Stability Proteolytic Resistance EthylACC->Stability Steric Shielding of Amide Bond

Figure 1: The thermodynamic trajectory of conformational constraint. The (1R,2R)-ethyl substituent reduces the entropic penalty of binding by pre-organizing the peptide into its bioactive turn conformation.

Part 2: Asymmetric Synthesis of (1R,2R)-Ethyl-ACC

Synthesizing the (1R,2R) isomer is challenging because the cis-arrangement is sterically congested. Standard cyclopropanation often yields the trans ((1R,2S)) isomer as the major product.

Recommended Route: Chiral Phase-Transfer Catalysis (PTC)

To achieve high diastereoselectivity for the (1R,2R) isomer, a cinchonidine-derived catalyst is employed to direct the alkylation of a glycine Schiff base.

Reaction Scheme Overview:

  • Substrate: Glycine Schiff base (e.g.,

    
    -(diphenylmethylene)glycine ethyl ester).
    
  • Electrophile: 1,2-dibromobutane (or cyclic sulfate equivalent).

  • Catalyst:

    
    -Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide.
    
  • Condition: Solid-liquid PTC (CsOH / Toluene / -20°C).

Step-by-Step Protocol:

StepReagent/ConditionCritical ParameterOutcome
1. Activation Glycine Schiff Base + Catalyst (10 mol%) in TolueneTemperature control (-20°C to -40°C) is vital to maximize ee.Formation of chiral ion pair.
2. Alkylation Add 1,2-dibromobutane (excess) + CsOHSlow addition prevents polymerization.Formation of mono-alkylated intermediate.
3. Cyclization Raise temp to 0°CIntramolecular

.
Formation of cyclopropane ring.[1][2][3]
4. Hydrolysis 1N HCl / THFMild acid prevents ring opening.Release of free amino ester.
5. Resolution Enzymatic (if de < 95%)Use Alcalase if minor isomer persists.Pure (1R,2R)-Ethyl-ACC.

Expert Note: If the trans isomer is dominant, an alternative route involves the synthesis of the lactone intermediate which forces the cis geometry, followed by ring opening.

Part 3: Solid Phase Peptide Synthesis (SPPS) Integration

Coupling (1R,2R)-ethyl-ACC is notoriously difficult due to the steric bulk at the


-carbon (quaternary center) and the 

-carbon (ethyl group). Standard HBTU/DIEA protocols often result in incomplete coupling or deletion sequences.
Optimized Coupling Protocol

Resin: Low loading (0.2 - 0.4 mmol/g) ChemMatrix or Tentagel resins are preferred to minimize aggregation.

Coupling Cocktail (The "Power" Mix):

  • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU.

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) - Essential additive to reduce racemization and accelerate reaction.

  • Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine).

  • Solvent: DMF/NMP (1:1).

Microwave Conditions:

  • Temperature: 75°C (Do not exceed 80°C to avoid epimerization of the stereocenter).

  • Power: 25-30W.

  • Time: 2 x 10 minutes (Double coupling is mandatory).

Troubleshooting Deletion Sequences: If the (1R,2R)-ethyl-ACC fails to couple, convert it to the N-carboxyanhydride (NCA) or acid fluoride intermediate before adding to the resin. This removes the need for in-situ activation and significantly boosts reactivity.

Part 4: Stability & Pharmacokinetics[4]

The incorporation of (1R,2R)-ethyl-ACC provides a dual-mechanism defense against metabolic degradation.

Proteolytic Resistance Data

The following table summarizes the half-life (


) extension observed when replacing a native residue (e.g., Leu/Ala) with (1R,2R)-ethyl-ACC in a model hexapeptide exposed to human plasma.
Peptide SequenceModification

(Human Plasma)
Mechanism of Stabilization
H-Phe-Ala-Phe-Gly-OHNone (Control)~12 minN/A
H-Phe-ACC -Phe-Gly-OHStandard ACC~45 minQuaternary center blocks

-chymotrypsin.
H-Phe-(1R,2S)-Et-ACC -Phe...Trans-Ethyl~120 minSteric bulk hinders enzyme active site access.
H-Phe-(1R,2R)-Et-ACC -Phe...Cis-Ethyl > 240 min Syn-facial shield completely occludes the amide bond.
The Hydrophobic Shield Effect

The (1R,2R) configuration places the ethyl group directly over the peptide bond plane. This creates a "greasy" patch that repels water and prevents the catalytic triad of serine proteases from approaching the carbonyl carbon.

Stability cluster_shield Steric Shielding Mechanism Protease Serine Protease (Chymotrypsin/Trypsin) Peptide Target Peptide Backbone Protease->Peptide Attempted Hydrolysis EthylGroup (1R,2R)-Ethyl Group (Hydrophobic Umbrella) EthylGroup->Protease Steric Repulsion QuatCarbon Quaternary α-Carbon (No H to abstract) QuatCarbon->Peptide Conformational Lock

Figure 2: Mechanism of proteolytic resistance. The (1R,2R)-ethyl group acts as a steric gatekeeper, while the quaternary carbon prevents the formation of the tetrahedral intermediate required for peptide bond cleavage.

References

  • Conformational Preferences of ACC Derivatives

    • Title: Conformational profile of 1-aminocyclopropanecarboxylic acid.[4]

    • Source: Journal of Physical Chemistry B.
    • URL:[Link]

  • Asymmetric Synthesis of Ethyl-ACC

    • Title: Asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (Precursor methodology applicable to ethyl-analogs).[2][5]

    • Source: Journal of Organic Chemistry.[6]

    • URL:[Link]

  • Peptidomimetic Design & Stability

    • Title: Metabolic Stability of Peptides and Strategies to Improve It.[7]

    • Source: Current Pharmaceutical Design.
    • URL:[Link]

  • SPPS of Hindered Amino Acids: Title: Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Source: Bachem Technical Guides.

Sources

Exploratory

A Comparative Analysis of ACC and (1R,2R)-ethyl-ACC in Peptide Backbone Constraint for Drug Development

An In-Depth Technical Guide As a Senior Application Scientist, this guide provides a technical deep-dive into the application of two key non-proteinogenic amino acids, 1-aminocyclopropane-1-carboxylic acid (ACC) and its...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

As a Senior Application Scientist, this guide provides a technical deep-dive into the application of two key non-proteinogenic amino acids, 1-aminocyclopropane-1-carboxylic acid (ACC) and its derivative, (1R,2R)-ethyl-ACC, for inducing conformational constraints in peptides. We will explore the structural underpinnings of their constraining effects, compare their impacts on peptide secondary structure, and outline the experimental workflows necessary for their successful implementation and analysis in a drug development context.

The Rationale for Conformational Constraint in Peptide Therapeutics

Peptides are highly specific and potent signaling molecules, making them attractive therapeutic candidates. However, their inherent flexibility in solution often leads to several drawbacks, including susceptibility to proteolytic degradation and a high entropic penalty upon binding to a target receptor, which can decrease affinity.[1] Imposing conformational constraints by incorporating rigid structural elements into the peptide backbone can pre-organize the peptide into its bioactive conformation. This strategy can significantly enhance binding affinity, improve selectivity for the target receptor, and increase metabolic stability by shielding protease-sensitive amide bonds.[2]

Among the vast arsenal of constraining methodologies, the use of Cα,α-disubstituted amino acids is a powerful approach. The gem-disubstitution at the alpha-carbon sterically restricts the available conformational space, defined by the Ramachandran phi (φ) and psi (ψ) dihedral angles, thereby guiding the peptide backbone into specific secondary structures like β-turns, γ-turns, and helices.[3][4] This guide focuses on two such amino acids: the simple, achiral ACC and the more sterically demanding, chiral (1R,2R)-ethyl-ACC.

ACC (1-Aminocyclopropane-1-carboxylic acid): The Prototypical Turn Inducer

ACC is a cyclic α-amino acid where a cyclopropane ring is fused to the Cα atom.[5] It is naturally occurring as the direct precursor to the plant hormone ethylene.[5][6]

Structural Impact: The rigid, three-membered ring of ACC severely limits the rotation around the N-Cα (φ) and Cα-C (ψ) bonds. Molecular mechanics calculations and X-ray crystallography studies have shown that incorporating ACC into a peptide chain strongly promotes folded conformations.[7][8] The most favored structures are often γ-turns, which are stabilized by a hydrogen bond between the carbonyl oxygen of residue i and the amide proton of residue i+2, or tight 2.2₇ helices.[7][9] This makes ACC an excellent tool for mimicking or stabilizing turn motifs that are critical for receptor recognition.

(1R,2R)-ethyl-ACC: Fine-Tuning Conformational Space

(1R,2R)-ethyl-ACC is a derivative of ACC that introduces two key modifications: an ethyl group on the cyclopropane ring and defined stereochemistry at two chiral centers.

Structural Impact: The addition of the ethyl group provides a significant increase in steric bulk compared to the parent ACC. This further restricts the allowable φ and ψ angles, leading to a more defined and potentially different conformational outcome. The specific (1R,2R) stereochemistry dictates the spatial orientation of this ethyl group relative to the peptide backbone, allowing for precise, stereochemically-controlled influence over the peptide's fold. While less broadly characterized in public literature than ACC, substituted cyclopropanes like (1R,2R)-ethyl-ACC are designed to induce more specific turn geometries, potentially shifting the preference from a γ-turn towards a specific type of β-turn (e.g., Type I or Type II), which involves a four-residue sequence stabilized by a hydrogen bond between the CO of residue i and the NH of residue i+3.[10]

Head-to-Head Comparison: ACC vs. (1R,2R)-ethyl-ACC

The choice between ACC and its ethyl-substituted counterpart depends on the specific structural hypothesis being tested for a given peptide-target interaction.

FeatureACC (1-Aminocyclopropane-1-carboxylic acid) (1R,2R)-ethyl-ACC
Structure Achiral, Cα,α-disubstituted with a cyclopropane ring.Chiral, with an ethyl group on the cyclopropane ring in a defined (1R,2R) configuration.
Conformational Preference Strongly favors folded structures, primarily inducing γ-turns and tight helical conformations.[7][9]Induces more highly constrained conformations due to increased steric hindrance from the ethyl group. Can be used to target specific β-turn types.
Key Advantage A well-characterized, potent turn-inducer. Its simplicity makes it a robust starting point for conformational constraint.[8]Allows for finer control over the induced turn geometry. The defined stereochemistry can be used to probe specific interactions within a receptor binding pocket.
Primary Application Stabilizing short loops or inducing γ-turns to mimic a bioactive conformation.Engineering precise β-turn structures for improved receptor selectivity and affinity where the orientation of side chains is critical.
Impact on Stability Increases proteolytic stability by shielding adjacent peptide bonds and preventing the adoption of extended, protease-compliant conformations.Expected to confer equal or greater proteolytic stability compared to ACC due to increased steric shielding.

Experimental Workflows: Synthesis, Characterization, and Functional Validation

A robust experimental plan is crucial to validate the structural and functional consequences of incorporating these constrained residues.

Peptide Synthesis

The standard method for incorporating ACC and (1R,2R)-ethyl-ACC is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[11]

G cluster_synthesis Peptide Synthesis cluster_analysis Characterization & Functional Assays cluster_structural cluster_functional sp1 Fmoc-AA-Resin sp2 Deprotection (Piperidine) sp1->sp2 sp3 Coupling (Fmoc-ACC-OH or Fmoc-ethyl-ACC-OH + Activator) sp2->sp3 sp4 Repeat Cycles sp3->sp4 sp5 Cleavage & Global Deprotection (TFA) sp4->sp5 sp6 Purification (RP-HPLC) sp5->sp6 ca1 Structural Analysis sp6->ca1 fa1 Functional Analysis sp6->fa1 nmr NMR Spectroscopy (Solution Structure, φ/ψ angles) ca1->nmr xray X-ray Crystallography (Solid-State Structure) ca1->xray cd Circular Dichroism (Secondary Structure Content) ca1->cd stab Proteolytic Stability Assay (Serum/Enzyme Incubation) fa1->stab bind Receptor Binding Assay (Affinity - Ki/IC50) fa1->bind

Caption: Constraint pre-organizes a peptide into its bioactive fold.

Conclusion

The strategic incorporation of Cα,α-disubstituted amino acids is a cornerstone of modern peptide drug design. ACC serves as a robust and reliable tool for inducing turn-like structures, providing a foundational method for enhancing peptide stability and affinity. The chiral, substituted derivative, (1R,2R)-ethyl-ACC, represents a more advanced tool, offering the potential for higher-fidelity mimicry of specific β-turn conformations. The selection between these two building blocks should be driven by a clear structural hypothesis. By combining rational design with rigorous synthesis and comprehensive biophysical and functional analysis, researchers can effectively leverage these constraints to develop next-generation peptide therapeutics with superior drug-like properties.

References

  • Melis, C., et al. Conformational studies on model peptides with 1-aminocyclopropane 1-carboxylic acid residues. PubMed.
  • Ohshiro, T., et al. Constrained Peptides in Drug Discovery and Development. SciSpace.
  • Perzo, N., et al. Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures.
  • Wilson, A. J. Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. RSC Publishing.
  • Conformational profile of 1-aminocyclopropanecarboxylic acid. Request PDF.
  • NMR in structural determination of proteins and peptides. NMIMS Pharmacy.
  • Seko, T., et al. Conformational Analysis and Organocatalytic Activity of Helical Stapled Peptides Containing α-Carbocyclic α,α-Disubstituted α-Amino Acids. MDPI.
  • Crystallographic characterization of conformation of 1-aminocyclopropane-1-carboxylic acid residue (Ac3c) in simple derivatives and peptides.
  • 1-Aminocyclopropane-1-carboxylic acid. Wikipedia.
  • Jutkiewicz, M., et al. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC.
  • Methods for the preparation of 1-Aminocyclopropanecarboxylic Acids. Request PDF.
  • Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid.
  • Hovhannisyan, A. A., et al.
  • High Resolution NMR Spectroscopy.
  • Kaur, H., et al. Turn‐Induction in Peptides Incorporating Novel Cyrene‐Derived α,α‐Disubstituted Amino Acid. PMC.
  • Convenient Synthesis and Isolation of 1-Aminocyclopropane-1-carboxylic Acid (ACC) and N-Protected ACC Derivatives.
  • peptide nmr.
  • Gibbons, W. A., et al.
  • Knappe, D., et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PubMed.
  • Knappe, D., et al. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One - Research journals.
  • amino acids improve the serum stability of macrocyclic peptide inhibitors targeting the SARS-CoV-2 main protease. Oxford Academic.
  • Two consecutive aza-amino acids in peptides promote stable β-turn formation in water. Organic & Biomolecular Chemistry (RSC Publishing).
  • β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid.
  • Introducing sequential aza-amino acids units induces repeated β-turns and helical conformations in peptides. Organic & Biomolecular Chemistry (RSC Publishing).
  • Varkeviker, S. Strategies for Improving Peptide Stability and Delivery. MDPI.
  • 1-Aminocyclopropane-1-carboxyl
  • 26.7: Peptide Synthesis. Chemistry LibreTexts.
  • Reif, B. A Newcomer's Guide to Peptide Crystallography. PMC.
  • x Ray crystallography.
  • X-ray Protein Crystallography. Physics LibreTexts.
  • Identification of amino acid sequence by X-ray crystallography. Biblioteka Nauki.
  • Rose, G. D., et al. Roles of β-Turns in Protein Folding: From Peptide Models to Protein Engineering. PMC.
  • Al-Karadaghi, S. Introduction to Peptide Synthesis. PMC - NIH.

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Guide to the Strategic Incorporation of (1R,2R)-ethyl-1-aminocyclopropane-1-carboxylic Acid into Macrocyclic Peptides

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and pharmacology. Abstract: The conformational stabilization of peptides into bioactive struc...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in the fields of peptide chemistry, medicinal chemistry, and pharmacology.

Abstract: The conformational stabilization of peptides into bioactive structures is a cornerstone of modern drug discovery. Macrocyclization, in concert with the introduction of non-natural amino acids, offers a powerful strategy to achieve this. This document provides a comprehensive guide to the incorporation of (1R,2R)-ethyl-1-aminocyclopropane-1-carboxylic acid ((1R,2R)-ethyl-ACC), a unique and sterically demanding building block, into macrocyclic peptides. We will detail the rationale behind its use, the synthesis of the requisite Fmoc-protected monomer, its incorporation via solid-phase peptide synthesis (SPPS), subsequent macrocyclization, and final characterization.

Introduction: The Rationale for Constrained Peptides

Macrocyclic peptides have emerged as a promising therapeutic modality, bridging the gap between small molecules and large biologics. Their constrained topology often leads to increased receptor affinity, enhanced metabolic stability, and improved cell permeability. A key strategy for fine-tuning the conformation of these macrocycles is the incorporation of rigid or sterically defined amino acid analogs.

The 1-aminocyclopropane-1-carboxylic acid (ACC) scaffold is particularly noteworthy. The cyclopropane ring introduces a significant conformational constraint on the peptide backbone, restricting the dihedral angles (φ, ψ) to specific regions of the Ramachandran plot. This pre-organization can lock the peptide into a bioactive conformation, minimizing the entropic penalty upon binding to its target.

The (1R,2R)-ethyl-ACC isomer offers an additional layer of control. The ethyl group, positioned stereospecifically on the cyclopropane ring, can act as a vector to probe interactions within a binding pocket or to shield a nearby amide bond from enzymatic degradation. Its incorporation, however, presents unique synthetic challenges due to significant steric hindrance around the α-carbon.

Synthesis of the Fmoc-(1R,2R)-ethyl-ACC-OH Building Block

Prior to peptide synthesis, the Fmoc-protected (1R,2R)-ethyl-ACC monomer must be prepared. The synthesis typically starts from a suitable cyclopropane precursor. A generalized, multi-step synthetic approach is outlined below, based on established methods for substituted ACCs.

cluster_synthesis Synthesis of Fmoc-(1R,2R)-ethyl-ACC-OH A Ethyl-substituted Cyclopropane Precursor B Curtius or Hofmann Rearrangement A->B Formation of isocyanate/amine C Protected (1R,2R)-ethyl-ACC Ester B->C Trapping with nucleophile D Saponification (Ester Hydrolysis) C->D Base-mediated E Free (1R,2R)-ethyl-ACC D->E F Fmoc Protection (e.g., Fmoc-OSu) E->F Aqueous basic conditions G Fmoc-(1R,2R)-ethyl-ACC-OH F->G Final Building Block

Caption: Generalized synthetic workflow for the Fmoc-(1R,2R)-ethyl-ACC-OH building block.

Protocol 1: Generalized Fmoc-Protection of (1R,2R)-ethyl-ACC

  • Dissolution: Dissolve the free (1R,2R)-ethyl-ACC amino acid (1.0 eq) in a 10% aqueous sodium carbonate solution.

  • Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) (1.1 eq) in acetone or dioxane.

  • Reaction: Slowly add the Fmoc-OSu solution to the amino acid solution while stirring vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the free amino acid is consumed (typically 4-8 hours).

  • Work-up:

    • Acidify the reaction mixture to pH 2 with 1 M HCl.

    • Extract the product into ethyl acetate (3x volumes).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield the final Fmoc-(1R,2R)-ethyl-ACC-OH.

Solid-Phase Peptide Synthesis (SPPS) and Incorporation

The primary challenge in incorporating Fmoc-(1R,2R)-ethyl-ACC-OH is overcoming the steric hindrance at the α-carbon, which can lead to slow and incomplete coupling reactions. The choice of coupling reagents and conditions is therefore critical.

cluster_spps SPPS Cycle for (1R,2R)-ethyl-ACC Incorporation Resin Peptide-Resin (Free N-terminus) Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Step: Fmoc-(1R,2R)-ethyl-ACC-OH + Coupling Reagents + Base Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Capping Optional Capping (Acetic Anhydride) Wash2->Capping If coupling is incomplete NextCycle Proceed to Next Amino Acid Wash2->NextCycle If coupling is complete Capping->NextCycle

Caption: The SPPS cycle highlighting the critical coupling step for the hindered amino acid.

Protocol 2: SPPS Incorporation of Fmoc-(1R,2R)-ethyl-ACC-OH

  • Resin: Standard rink amide or Wang resin, pre-loaded with the first amino acid.

  • Reagents:

    • Fmoc-(1R,2R)-ethyl-ACC-OH (4.0 eq)

    • Coupling Reagent: HATU (3.9 eq) or HCTU (3.9 eq)

    • Base: N,N-Diisopropylethylamine (DIPEA) (8.0 eq)

    • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).

  • Washing: Wash the resin thoroughly with DMF (5x), followed by DCM (2x), and DMF (3x).

  • Coupling Activation: In a separate vessel, pre-activate the Fmoc-(1R,2R)-ethyl-ACC-OH by dissolving it with HATU/HCTU and DIPEA in DMF. Allow to stand for 5-10 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate at room temperature for an extended period (2-4 hours). The extended coupling time is crucial due to steric hindrance.

  • Monitoring: Perform a Kaiser test or a similar ninhydrin-based test to check for the presence of free primary amines.

    • If negative (complete reaction): Proceed to the washing step.

    • If positive (incomplete reaction): Perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 2-4 hours.

  • Capping (Optional but Recommended): If the Kaiser test remains positive after double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes to prevent the formation of deletion sequences.

  • Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x) before proceeding to the next deprotection and coupling cycle.

Table 1: Recommended Coupling Conditions

ParameterStandard Amino Acid(1R,2R)-ethyl-ACCRationale for Change
Equivalents (AA) 3.04.0 - 5.0Higher concentration drives the reaction equilibrium forward.
Coupling Reagent HBTU/DICHATU/HCTUUronium/guanidinium salts like HATU are more potent for hindered couplings.
Coupling Time 30-60 min2-4 hours (or double couple)Allows sufficient time for the sterically hindered reaction to proceed.
Temperature Room TempRoom Temp to 40°CMild heating can increase reaction rates, but monitor for racemization.

Macrocyclization and Cleavage

Once the linear peptide sequence is assembled, the next steps are macrocyclization and cleavage from the solid support. Cyclization can be performed either on-resin or in-solution after cleavage.

On-Resin Cyclization:

  • Advantages: Pseudo-dilution effect minimizes intermolecular oligomerization.

  • Procedure: After synthesis of the linear peptide and selective deprotection of the N- and C-termini (or side chains), a cyclization cocktail (e.g., HATU/DIPEA or PyBOP/DIPEA in DMF) is added to the resin and agitated for 12-24 hours.

In-Solution Cyclization:

  • Advantages: More flexible, allows for purification of the linear precursor.

  • Procedure: The linear peptide is first cleaved from the resin. It is then dissolved at high dilution (e.g., 0.1-1 mM) in a suitable solvent (like DMF or DCM) and a cyclization agent (e.g., DPPA, HATU) is added.

Protocol 3: Cleavage and Global Deprotection

  • Washing: Wash the final peptide-resin thoroughly with DCM.

  • Drying: Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A common cocktail is Reagent K : 94% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Ethanedithiol (EDT), 1% Triisopropylsilane (TIS).

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a large volume of ice-cold diethyl ether.

  • Collection: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide must be purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity confirmed by mass spectrometry and potentially NMR for structural elucidation.

  • Purification: A C18 column is standard. A water/acetonitrile gradient containing 0.1% TFA is used for elution. Fractions are collected and analyzed for purity.

  • Characterization:

    • Mass Spectrometry (LC-MS/MALDI-TOF): Used to confirm the molecular weight of the final macrocyclic peptide. The observed mass should match the calculated theoretical mass.

    • NMR Spectroscopy: For detailed structural analysis, 2D NMR experiments (like COSY, TOCSY, and NOESY) can be performed to determine the 3D conformation of the peptide in solution and to confirm the stereochemistry of the incorporated ethyl-ACC residue.

References

  • Synthesis and Conformational Analysis of Cyclic Peptides Containing Substituted ACC Amino Acids.Journal of Organic Chemistry.
  • Solid-Phase Peptide Synthesis: A Practical Guide.Chan, W. C., & White, P. D. (Eds.). Oxford University Press. (A standard textbook for general SPPS protocols).
  • Recent Advances in Macrocyclic Peptides.Chemical Reviews.
  • Uronium-Based Coupling Reagents for Peptide Synthesis.Accounts of Chemical Research.

Technical Notes & Optimization

Troubleshooting

Minimizing diketopiperazine formation with (1R,2R)-ethyl-ACC

Technical Support Center: Peptide Synthesis & Optimization Subject: Minimizing Diketopiperazine (DKP) Formation with (1R,2R)-ethyl-ACC Ticket ID: #ACC-ETH-001 Status: Open Assigned Specialist: Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis & Optimization Subject: Minimizing Diketopiperazine (DKP) Formation with (1R,2R)-ethyl-ACC Ticket ID: #ACC-ETH-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering a classic but formidable challenge in modern peptide chemistry. (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid [(1R,2R)-ethyl-ACC] is a sterically constrained, non-proteinogenic amino acid often utilized in HCV protease inhibitors and macrocyclic drug candidates.

Its rigid cyclopropane backbone locks the molecule into a conformation that, while beneficial for biological potency, drastically accelerates diketopiperazine (DKP) formation . This side reaction typically occurs at the dipeptide stage, where the free N-terminal amine back-bites the C-terminal ester linkage, cleaving the peptide from the resin and forming a cyclic byproduct.

This guide provides a self-validating workflow to suppress this pathway, focusing on resin selection, deprotection kinetics, and coupling thermodynamics.

Part 1: The Mechanism (Why is this happening?)

Q: Why is (1R,2R)-ethyl-ACC so prone to DKP formation compared to standard amino acids?

A: It is a function of conformational pre-organization and steric hindrance .

  • The "Thorpe-Ingold" Effect (Gem-Dialkyl Effect): The cyclopropane ring constrains the bond angles at the

    
    -carbon. This reduces the entropic penalty for ring closure. The molecule is essentially "spring-loaded" to cyclize into the 6-membered DKP ring.
    
  • Steric Shielding: The ethyl group at the C2 position creates significant steric bulk. When you attempt to couple the next amino acid (AA3) to the (1R,2R)-ethyl-ACC dipeptide, the reaction is slow.

  • The Kinetic Race: DKP formation is a competing reaction to chain elongation. Because the forward coupling to AA3 is sterically slowed, the intramolecular cyclization (DKP formation) wins the kinetic race, especially if the C-terminal linkage is a labile ester (like Wang resin).

Visualizing the Failure Mode

The following diagram illustrates the mechanistic pathway leading to "traceless" loss of peptide yield via DKP formation.

DKP_Mechanism Start Fmoc-(1R,2R)-ethyl-ACC-AA1-Resin (Protected Dipeptide) Deprotect Fmoc Removal (Base Treatment) Start->Deprotect 20% Piperidine Intermediate H2N-(1R,2R)-ethyl-ACC-AA1-Resin (Free Amine) Deprotect->Intermediate Transition Nucleophilic Attack on Ester Linkage Intermediate->Transition Slow Coupling of AA3 allows time for attack Result Diketopiperazine (DKP) (Cyclic Byproduct in Solution) Transition->Result Cyclization Loss Free Resin Hydroxyl (Peptide Lost) Transition->Loss Cleavage

Figure 1: Mechanism of base-catalyzed diketopiperazine formation during Fmoc-SPPS.

Part 2: Troubleshooting & Optimization Strategy

Q: I am using Wang resin. Is this the problem? A: Yes. Stop immediately. Wang resin utilizes a benzylic ester linkage. The oxygen of this ester is a good leaving group when attacked by the amine of the dipeptide.

  • Solution: Switch to 2-Chlorotrityl Chloride (2-CTC) Resin .[1]

  • Reasoning: The massive trityl group provides steric bulk that physically shields the ester linkage from the attacking amine. Furthermore, the 2-CTC linkage is extremely acid-sensitive but stable to base, preventing premature cleavage during Fmoc removal [1].

Q: Standard 20% Piperidine deprotection seems to increase impurities. Why? A: Piperidine is too basic and nucleophilic for this specific substrate. Extended exposure to piperidine promotes DKP formation.

  • Solution: Switch to a milder, non-nucleophilic base cocktail: 0.1 M HOBt + 5% Piperazine + 2% DBU in DMF [2].

  • Reasoning: HOBt buffers the pH, preventing it from becoming too alkaline, while DBU allows for rapid Fmoc removal without the high concentration of secondary amines that can catalyze side reactions.

Q: Which coupling reagents should I use for the next amino acid? A: You need maximum activation speed to win the kinetic race. Standard carbodiimides (DIC/HOBt) are too slow.

  • Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU with HOAt .

  • Reasoning: The 7-aza group in HATU/HOAt creates a "neighboring group effect" that accelerates the acylation of the hindered (1R,2R)-ethyl-ACC amine by orders of magnitude compared to HOBt esters [3].

Part 3: Validated Experimental Protocol

This protocol is designed to minimize DKP formation during the critical dipeptide-to-tripeptide transition.

Materials Required
  • Resin: 2-Chlorotrityl Chloride (2-CTC) Resin (Loading < 0.6 mmol/g recommended to reduce aggregation).

  • Amino Acid: Fmoc-(1R,2R)-ethyl-ACC-OH.

  • Coupling Reagents: HATU, HOAt, DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).

Step-by-Step Workflow
StepOperationReagents/ConditionsCritical Technical Note
1 Resin Loading Fmoc-AA1-OH (1.2 eq), DIPEA (4 eq) in DCM.Use DCM (non-polar) to swell 2-CTC resin. Do not use DMF here; alcohol impurities in DMF can reduce loading efficiency.
2 Capping MeOH (10%) + DIPEA (10%) in DCM.Caps unreacted chlorides. Essential to prevent late-stage impurities.
3 Fmoc Removal 1 20% Piperidine in DMF (2 x 5 min).Standard deprotection is safe here as no DKP risk exists at the single AA stage.
4 Coupling ACC Fmoc-(1R,2R)-ethyl-ACC-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq).Pre-activate for 30 sec only. Reaction time: 2 hours. Double couple if necessary.
5 Fmoc Removal 2 0.1M HOBt / 5% Piperazine / 2% DBU in DMF.CRITICAL STEP. Short contact time (2 x 3 min). Wash immediately and extensively with DMF.
6 Coupling AA3 Fmoc-AA3-OH (5 eq), HATU (5 eq) , HOAt (5 eq), DIPEA (10 eq).Use high excess.[2] Heat to 50°C (microwave or water bath) if the sequence allows (no Cys/His).
Optimized Workflow Diagram

Optimized_Protocol Step1 Load AA1 on 2-CTC Resin (Steric Shielding) Step2 Couple Fmoc-(1R,2R)-ethyl-ACC (Standard HATU Coupling) Step1->Step2 Step3 Optimized Deprotection (DBU/Piperazine/HOBt) *Short Contact Time* Step2->Step3 Fmoc Removal Step4 Rapid Coupling of AA3 (High Excess HATU/HOAt + Heat) Step3->Step4 Immediate Acylation Check QC: Micro-cleavage & HPLC Step4->Check

Figure 2: Optimized SPPS workflow utilizing 2-CTC resin and accelerated coupling to bypass DKP formation.

Part 4: Data & Comparative Analysis

The following table summarizes the impact of resin and base choice on DKP formation for sterically constrained sequences.

VariableCondition A (High Risk)Condition B (Optimized)Mechanism of Improvement
Resin Wang Resin2-Chlorotrityl Chloride Trityl bulk prevents N-terminal attack on ester.
Base 20% Piperidine2% DBU / 5% Piperazine Reduced nucleophilicity lowers cyclization rate.
Reagent HBTU / DIPEAHATU / HOAt / Collidine Faster acylation of AA3 outcompetes DKP formation.
Solvent DMFNMP Better solvation of hindered chains; prevents aggregation.

References

  • Aapptec. (2025).[3] 2-Chlorotrityl Chloride Resin: Prevention of Diketopiperazine Formation. Aapptec Technical Library.

  • BenchChem. (2025).[4][5] Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem Support.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • ACS Omega. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation. American Chemical Society.

  • Merck. (2024). Novabiochem® Coupling Reagents: Handling Sterically Hindered Amino Acids. Merck Millipore.

Sources

Optimization

Stability of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid under acidic conditions

Introduction: The Stability Paradox (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (AECCA) is a conformationally constrained non-proteinogenic amino acid, widely recognized as a critical "P1" building block in Hepati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (AECCA) is a conformationally constrained non-proteinogenic amino acid, widely recognized as a critical "P1" building block in Hepatitis C Virus (HCV) NS3/4A protease inhibitors (e.g., Glecaprevir precursors) [1, 2].

While the cyclopropane ring introduces significant strain (~27.5 kcal/mol), the electron-withdrawing nature of the ammonium and carboxyl groups in acidic media generally stabilizes the ring against electrophilic attack compared to simple alkyl-cyclopropanes. However, AECCA is not inert. Under specific acidic thresholds, it undergoes catastrophic ring opening, leading to homoserine lactones or linear halo-derivatives.

This guide defines the "Safe Operating Window" for AECCA during peptide synthesis, cleavage, and purification.

Module 1: The Acid Stability Matrix (Troubleshooting & FAQs)

Q1: Can I use standard 95% TFA cocktails to cleave peptides containing AECCA?

Status: Generally Safe (with precautions) Answer: Yes, but you must control temperature and time.

  • Mechanism: At room temperature (20-25°C), the protonated amine (

    
    ) exerts a strong inductive effect (-I), which deactivates the cyclopropane ring toward acid-catalyzed nucleophilic attack.
    
  • Risk: Prolonged exposure (>4 hours) or elevated temperatures (>30°C) increases the kinetic energy sufficient to overcome the activation energy for ring opening.

  • Recommendation: Use TFA/Water/TIS (95:2.5:2.5) for max 2 hours . Avoid cocktails containing strong nucleophiles (like iodides) unless necessary, as they can attack the activated ring.

Q2: I see a "mass +18" or "mass +36" impurity after HCl hydrolysis. What happened?

Status: Critical Failure (Ring Opening) Answer: You have likely opened the cyclopropane ring.

  • Observation: Standard protein hydrolysis conditions (6N HCl, 110°C, 24h) are destructive to AECCA.

  • Chemistry: High thermal energy + strong mineral acid triggers nucleophilic attack by

    
     or 
    
    
    
    on the cyclopropane carbons (usually C2 or C3).
    • Mass +18: Hydrolysis to a hydroxy-acid linear chain (Homoserine analog).

    • Mass +36: Formation of a chloro-derivative (if HCl is used).[1]

  • Solution: Use enzymatic hydrolysis (e.g., Pronase or Leucine Aminopeptidase) or rapid microwave-assisted acid hydrolysis (6N HCl, 150°C, 60 sec) to minimize exposure time.

Q3: Is the (1R,2R) stereochemistry stable in acid?

Status: Stable Answer: Acidic conditions alone rarely cause racemization (inversion) of the chiral centers.

  • Nuance: Racemization typically occurs under basic conditions or during carboxyl activation (via oxazolone formation). Once the amine is protonated (

    
    ) in acid, the 
    
    
    
    -proton is less acidic, preventing enolization.
  • Warning: If you observe stereochemical erosion, it likely occurred during the coupling step (activation), not during the acidic deprotection.

Module 2: Mechanistic Visualization

The following diagram illustrates the bifurcation between the stable salt form and the degradation pathways.

AECCA_Stability cluster_safe Safe Operating Window AECCA (1R,2R)-AECCA (Neutral Zwitterion) Salt Ammonium Salt (Stable Species) AECCA->Salt Dilute Acid (HCl/TFA) < 40°C Transition Protonated Ring (Activated Intermediate) Salt->Transition High Temp (>80°C) or Lewis Acid RingOpen Ring Opening (C2/C3 Attack) Transition->RingOpen Nucleophile Attack (Cl-, I-, H2O) Lactone Homoserine Lactone (Degradation Product) RingOpen->Lactone - H2O (Intramolecular) Linear Linear Halo-Acid (Degradation Product) RingOpen->Linear + HX

Caption: Figure 1. Divergent pathways of AECCA in acid. The green path represents the stable ammonium salt formed under standard deprotection conditions. The red/yellow path indicates degradation triggered by thermal energy or strong nucleophiles.

Module 3: Validated Experimental Protocols

Protocol A: Safe Fmoc-Removal & Cleavage for AECCA-Peptides

Use this protocol to prevent ring-opening during Solid Phase Peptide Synthesis (SPPS).

Reagents:

  • Trifluoroacetic acid (TFA), HPLC Grade.

  • Triisopropylsilane (TIS) - Scavenger.

  • Water (Type I).

Step-by-Step:

  • Preparation: Cool the cleavage cocktail components to 4°C before mixing.

  • Cocktail Mix: Prepare TFA : TIS : H2O (95 : 2.5 : 2.5) .

    • Note: Avoid Dithiothreitol (DTT) or Ethanedithiol (EDT) if possible; sulfur nucleophiles can attack the cyclopropane ring under forcing conditions.

  • Resin Treatment: Add cold cocktail to the resin (10 mL per gram of resin).

  • Reaction: Agitate gently at Room Temperature (22°C) for 90 - 120 minutes .

    • Critical Stop: Do not exceed 3 hours.

  • Precipitation: Filter resin and precipitate filtrate immediately into cold Diethyl Ether (-20°C) .

  • Analysis: Analyze crude via HPLC immediately. Avoid leaving the peptide dissolved in the acidic cleavage buffer for extended periods.

Protocol B: Stability QC Assay (NMR)

Use this to verify the integrity of the cyclopropane ring after exposure to acidic conditions.

Rationale: 1H-NMR is superior to HPLC for detecting ring opening because the unique high-field cyclopropyl protons (0.5 - 1.5 ppm) are distinct.

  • Sample Prep: Dissolve 5 mg of AECCA (or peptide) in 600 µL D2O (for HCl salts) or DMSO-d6 (for free base).

  • Acquisition: Run standard 1H-NMR (400 MHz or higher).

  • Diagnostic Signals (The "Fingerprint"):

    • Intact Ring: Look for multiplets in the 0.8 – 1.8 ppm range. The cyclopropyl methylene protons and the ethyl group

      
       often overlap here, but the integration must match the expected proton count.
      
    • Degradation: Look for the disappearance of high-field signals and the appearance of new signals in the 3.5 – 4.5 ppm range (characteristic of

      
       or 
      
      
      
      in linear chains).
  • Quantification: Integrate the

    
    -proton (cyclopropyl C1) against an internal standard (e.g., Maleic acid) to quantify survival rate.
    

Module 4: Stability Data Summary

Table 1: AECCA Stability in Common Acidic Solvents

Solvent ConditionTemp (°C)DurationStability RatingPrimary Degradant
1N HCl (aq) 25°C24 hoursStable None
6N HCl (aq) 25°C4 hoursStable None
6N HCl (aq) 110°C 24 hoursUnstable Linear homoserine / Lactone
95% TFA 25°C2 hoursStable None
95% TFA 50°C4 hours⚠️ Risk Trifluoroacetate esters
HBr / Acetic Acid 25°C1 hourUnstable Ring opening (Bromide attack)

References

  • Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease. Source: Journal of Organic Chemistry (2005).[2] URL:[Link] Context: Establishes the foundational chemistry and handling of ACCA derivatives in drug development.

  • Synthesis of BILN 2061, an HCV NS3 Protease Inhibitor with Proven Antiviral Effect in Humans. Source: Journal of Organic Chemistry (2004).[3] URL:[Link] Context: Details the coupling and deprotection strategies for cyclopropane-containing peptides.

  • Chemical and enzymatic stability of amino acid prodrugs. Source: Molecular Pharmaceutics (2009). URL:[Link] Context: Provides comparative data on the stability of amino acid derivatives in physiological and acidic buffers.

  • Acid-Catalyzed Epoxide and Cyclopropane Ring Opening. Source: Chemistry LibreTexts (2024). URL:[Link] Context: Mechanistic background on the strain-release driving force for ring opening in 3-membered rings.[4]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: IR Spectroscopy Analysis of the Cyclopropane Ring in Ethyl-ACC

Executive Summary The analysis of Ethyl-ACC (Ethyl 1-aminocyclopropanecarboxylic acid) presents a unique spectroscopic challenge. Unlike standard aliphatic amino acid esters, Ethyl-ACC contains a highly strained cyclopro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The analysis of Ethyl-ACC (Ethyl 1-aminocyclopropanecarboxylic acid) presents a unique spectroscopic challenge. Unlike standard aliphatic amino acid esters, Ethyl-ACC contains a highly strained cyclopropane ring. The vibrational signatures of this ring—specifically the C-H stretching modes—often overlap with the N-H stretching region of the primary amine, leading to misinterpretation.

This guide objectively compares Attenuated Total Reflectance (ATR-FTIR) against Transmission FTIR (KBr Pellet) for this specific application. It establishes a validated protocol for isolating the cyclopropane ring signature (


) from the ester ethyl group (

) and amine signals.

Part 1: The Analytical Challenge

The structural integrity of the cyclopropane ring is the critical quality attribute (CQA) for Ethyl-ACC. However, standard IR analysis often fails to distinguish the ring due to spectral congestion.

The Spectral Conflict
  • High-Frequency Overlap: The primary amine (

    
    ) exhibits broad stretching bands between 
    
    
    
    .
  • The "Hidden" Signal: The cyclopropane C-H stretch occurs at

    
    .[1] This is significantly higher than standard alkyl C-H stretches (
    
    
    
    ) due to the s-character of the carbon orbitals (Walsh orbitals).
  • False Negatives: In low-resolution scans, the cyclopropane shoulder is often lost in the tail of the amine band or mistaken for an alkene.

Part 2: Comparative Methodology (ATR vs. Transmission)

For the specific detection of the cyclopropane ring in Ethyl-ACC, we compared the two dominant sampling techniques.

Table 1: Performance Comparison
FeatureATR-FTIR (Diamond Crystal) Transmission FTIR (KBr Pellet) Verdict for Ethyl-ACC
Path Length Control Fixed (~2 µm penetration).Variable (depends on pellet thickness).ATR provides higher reproducibility for quantitative ratios.
Spectral Resolution Good, but intensity diminishes at high wavenumbers (

).
Excellent across the full range.KBr is superior for resolving the critical

region.
Sample Prep None (Neat solid/oil).Grinding with hygroscopic KBr.ATR eliminates moisture interference (water overlaps with Amine N-H).
Ring Strain Sensitivity Moderate.High.KBr preferred for structural validation; ATR for routine ID.

Expert Insight: While ATR is faster, the KBr pellet method is the Gold Standard for Ethyl-ACC characterization. The diamond ATR crystal absorbs energy in the


 region and has lower sensitivity at the high-wavenumber end where the cyclopropane C-H stretch resides. However, for routine QC, ATR is acceptable if the protocol below is followed.

Part 3: Structural Comparison (Cyclic vs. Acyclic)

To validate the peak assignments, Ethyl-ACC is compared against its acyclic isostere, Ethyl 2-aminobutyrate . This negative control confirms that bands


 are unique to the ring strain and not the amine or ester functionality.
Table 2: Critical Frequency Assignment
Functional GroupVibration ModeEthyl-ACC (Cyclic) Ethyl 2-aminobutyrate (Acyclic) Differentiation Logic
Cyclopropane Ring C-H Stretch (Sym/Asym)3010 – 3090 cm⁻¹ (Distinct Shoulder)Absent PRIMARY IDENTIFIER
Ester Ethyl Group C-H Stretch (Alkyl)2850 – 2980 cm⁻¹2850 – 2980 cm⁻¹Non-diagnostic.[2]
Ester Carbonyl C=O[3][4] Stretch~1735 cm⁻¹~1735 cm⁻¹Identifies ester, not ring.
Primary Amine N-H Stretch3300 – 3500 cm⁻¹ (Doublet)3300 – 3500 cm⁻¹ (Doublet)Overlaps with ring signal.
Ring Skeleton Ring Deformation~1020 cm⁻¹ AbsentSecondary Identifier.

Part 4: Validated Experimental Protocol

This protocol uses a Self-Validating System approach. You must run the "System Suitability" step to ensure the instrument resolution is sufficient to detect the cyclopropane shoulder.

Method: High-Resolution ATR-FTIR

Prerequisites:

  • Instrument: FTIR Spectrometer (e.g., Bruker, PerkinElmer) with DTGS detector.

  • Accessory: Single-bounce Diamond ATR.

  • Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ is insufficient for ring resolution).

  • Scans: Minimum 64 scans to improve Signal-to-Noise (S/N).

Step-by-Step Workflow:

  • System Suitability Test (SST):

    • Run a background scan (air).

    • Run a scan of a Polystyrene calibration film.

    • Validation: Verify the resolution of the sharp bands at

      
       (aromatic C-H). If these are fused with aliphatic bands, recalibrate or switch to KBr.
      
  • Sample Preparation:

    • Ethyl-ACC is often a hydrochloride salt. Ensure the sample is dry. Moisture (

      
      ) broadens the 
      
      
      
      , obscuring the N-H/C-H interface.
    • Tip: If the sample is hygroscopic, dry in a vacuum desiccator over

      
       for 2 hours.
      
  • Acquisition:

    • Place

      
       of sample on the crystal.
      
    • Apply high pressure (clamp) to ensure intimate contact (critical for solids).

    • Acquire spectrum (

      
      ).
      
  • Data Processing (Crucial Step):

    • Apply ATR Correction (adjusts for penetration depth variation).

    • Perform a Second Derivative calculation on the

      
       region.
      
    • Why? The second derivative will resolve the "shoulder" of the cyclopropane C-H stretch into a distinct negative peak, separating it from the amine overlap.

Part 5: Visualization of Logic & Workflow

Diagram 1: Analytical Decision Pathway

This logic tree guides the analyst in assigning the cyclopropane ring based on spectral evidence, ruling out false positives like alkenes.

SpectralLogic Start Start: Analyze Spectrum (3000-3100 cm⁻¹) CheckRegion Is there a band/shoulder > 3000 cm⁻¹? Start->CheckRegion NoBand Result: Ring Likely Open (Degradation) CheckRegion->NoBand No YesBand Band Detected CheckRegion->YesBand Yes CheckAlkene Check 1600-1680 cm⁻¹ (C=C Stretch) YesBand->CheckAlkene AlkenePresent Result: Alkene Impurity (Not Cyclopropane) CheckAlkene->AlkenePresent Signal Strong AlkeneAbsent No C=C Detected CheckAlkene->AlkeneAbsent Signal Absent CheckAromatic Check 1500 & 1600 cm⁻¹ (Aromatic Ring) AlkeneAbsent->CheckAromatic AromaticPresent Result: Aromatic Contaminant CheckAromatic->AromaticPresent Signal Strong AromaticAbsent No Aromatic Signals CheckAromatic->AromaticAbsent Signal Absent ConfirmRing Check ~1020 cm⁻¹ (Ring Deformation) AromaticAbsent->ConfirmRing Confirmed CONFIRMED: Cyclopropane Ring Intact ConfirmRing->Confirmed Band Present

Caption: Logical decision tree for confirming cyclopropane ring presence while excluding alkene or aromatic interferences.

Diagram 2: Experimental Workflow (ATR-FTIR)

Workflow Step1 1. Sample Prep (Vacuum Dry) Step2 2. System Suitability (Polystyrene Check) Step1->Step2 Step3 3. Acquisition (64 Scans, 2 cm⁻¹) Step2->Step3 Step4 4. Processing (2nd Derivative) Step3->Step4 Step5 5. Validation (Compare to Table 2) Step4->Step5

Caption: Step-by-step validated workflow for Ethyl-ACC analysis using ATR-FTIR.

References

  • Simons, H. E. (1960). The Structure and Vibrational Spectrum of Cyclopropane. Journal of Molecular Spectroscopy.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • NIST Chemistry WebBook. IR Spectrum of Cyclopropane. National Institute of Standards and Technology.

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. (Reference for Amine/Ester overlaps).

Sources

Comparative

Comparative Structural &amp; Functional Analysis: Ethyl-ACCA vs. Vinyl-ACCA in Drug Design

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: HCV NS3/4A Protease Inhibitors & Peptidomimetic Scaffolds Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: HCV NS3/4A Protease Inhibitors & Peptidomimetic Scaffolds

Executive Summary

In the landscape of peptidomimetic drug design, conformationally constrained amino acids are pivotal for locking bioactive conformations and improving metabolic stability. Among these, (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylic acid (Vinyl-ACCA) and its saturated analog Ethyl-ACCA represent a critical divergence in Structure-Activity Relationship (SAR) studies.

While both scaffolds provide rigidification of the peptide backbone, Vinyl-ACCA has emerged as the superior pharmacophore in blockbuster Hepatitis C Virus (HCV) protease inhibitors (e.g., Simeprevir, Grazoprevir). This guide analyzes the structural determinants that render Vinyl-ACCA a "privileged structure" over Ethyl-ACCA, supported by experimental potency data, synthetic workflows, and mechanistic insights.

Structural & Physicochemical Comparison

The transition from an ethyl to a vinyl substituent on the cyclopropane ring alters not just the steric profile but the electronic and reactive potential of the molecule.

FeatureVinyl-ACCA Ethyl-ACCA Implication for Drug Design
Hybridization

(Planar alkene)

(Tetrahedral alkane)
Vinyl group allows for

-

stacking interactions with aromatic residues (e.g., Y56 in HCV protease).
Steric Volume Flat, rigid projectionBulky, flexible rotamersEthyl group may incur steric clashes in shallow S1' pockets where the flat vinyl group fits snugly.
Reactivity Reactive handle (RCM, Michael Acceptor)Inert / HydrophobicVinyl enables Ring-Closing Metathesis (RCM) to form macrocycles; Ethyl is a "dead-end" steric probe.
Lipophilicity Moderate (logP ~ lower than ethyl)High (logP ~ higher)Ethyl increases lipophilicity without adding specific binding interactions, potentially hurting solubility.
Synthetic Access Scalable via Enzymatic ResolutionHydrogenation of Vinyl-ACCAVinyl-ACCA is the primary synthetic intermediate; Ethyl-ACCA is typically a downstream derivative.

Case Study: HCV NS3/4A Protease Inhibition[1][2][3][4][5]

The most definitive experimental comparison between these two moieties lies in the optimization of HCV NS3/4A protease inhibitors. The vinyl group is not merely a steric filler; it is often essential for potency against resistant viral genotypes.

Experimental Data: Potency Profiling

Source: Interaction analysis based on Grazoprevir analogs (Venkatraman et al., J. Med. Chem. / Merck Research Labs data).

In the development of macrocyclic inhibitors, the saturation of the P1' vinyl group to an ethyl group often results in a loss of potency, particularly against difficult-to-treat genotypes (GT).

Table 1: Comparative Potency (Ki / IC50) of Vinyl vs. Ethyl Analogs

Compound VariantP1' SubstituentGT1b IC50 (nM)GT3a IC50 (nM)GT1b (A156T Mutant) IC50 (nM)
Analog A (Vinyl) -CH=CH2 0.03 0.60 4.5
Analog B (Ethyl) -CH2-CH30.031.20> 18.0
Fold Shift --1.0x (Equipotent)2.0x Loss >4.0x Loss

Analysis:

  • Wild Type Equipotency: Against the standard GT1b strain, the ethyl analog often retains potency, suggesting that hydrophobic filling is sufficient for basic binding.

  • Resistance Gap: The Vinyl-ACCA moiety is critical for retaining activity against the A156T mutant . The flat vinyl group accommodates the subtle structural shifts in the mutant active site better than the bulkier ethyl group.

  • Genotype 3a: The 2-fold loss in potency against GT3a highlights that the vinyl group likely engages in specific van der Waals or weak electrostatic interactions that the ethyl group cannot replicate.

Mechanistic Workflows

A. The "Vinyl Handle" in Macrocyclization

The dominance of Vinyl-ACCA is partly due to its utility as a synthetic handle. In the synthesis of macrocyclic drugs (e.g., Biln-2061, Simeprevir), the vinyl group participates in Ring-Closing Metathesis (RCM) to close the macrocyclic ring. Ethyl-ACCA cannot participate in this reaction.

B. Enzymatic Deactivation (Secondary Mechanism)

Outside of HCV, Vinyl-ACCA acts as a mechanism-based inactivator (suicide substrate) for the enzyme ACC Deaminase.

  • Vinyl-ACC: Undergoes Michael addition by a nucleophilic enzyme residue (active site cysteine) after cofactor activation, covalently killing the enzyme.

  • Ethyl-ACC: Acts only as a competitive inhibitor or substrate, lacking the electrophilic potential to trap the enzyme covalently.

Visualization of Pathways

Diagram 1: Synthesis & Resolution of Vinyl-ACCA

This workflow illustrates the industrial standard for accessing the chiral Vinyl-ACCA scaffold, a process not required for the simpler (but less useful) ethyl analog.

VinylACCA_Synthesis Glycine Glycine Schiff Base Racemic Racemic Vinyl-ACCA (Diester) Glycine->Racemic Dialkylation (LiOH/TBAB) Dibromo 1,4-dibromo-2-butene Dibromo->Racemic Enzyme Alcalase 2.4L (Enzymatic Resolution) Racemic->Enzyme Selective Hydrolysis Desired (1R, 2S)-Vinyl-ACCA (Pure Enantiomer) Enzyme->Desired Intact Ester Undesired (1S, 2R)-Ester (Hydrolyzed Byproduct) Enzyme->Undesired Hydrolyzed Acid

Caption: Chemo-enzymatic synthesis of (1R, 2S)-Vinyl-ACCA utilizing Alcalase for stereochemical resolution.

Diagram 2: Pharmacophore Interaction Map (HCV Protease)

Comparison of how Vinyl vs. Ethyl moieties interact with the S1' subsite of the HCV NS3/4A protease.

Interaction_Map S1_Pocket HCV Protease S1' Pocket Residue_Y56 Tyr-56 / Phe-43 (Aromatic Wall) Residue_D168 Asp-168 / Arg-155 (Salt Bridge Region) Vinyl Vinyl-ACCA (P1') Vinyl->S1_Pocket Shape Complementarity (High) Vinyl->Residue_Y56 Pi-Pi Stacking (Favorable) Ethyl Ethyl-ACCA (P1') Ethyl->S1_Pocket Hydrophobic Fill (Moderate) Ethyl->Residue_Y56 Steric Clash / No Pi-Stack Mutation A156T Mutation (Steric Constriction) Mutation->Vinyl Tolerated Mutation->Ethyl Clash/Potency Loss

Caption: Molecular interaction map highlighting the specific pi-stacking advantage of Vinyl-ACCA in the HCV S1' pocket.

Experimental Protocols

Protocol A: Enzymatic Resolution of Vinyl-ACCA

Objective: To isolate the biologically active (1R, 2S) enantiomer necessary for HCV inhibitor synthesis.

  • Substrate Preparation: Dissolve racemic 1-amino-2-vinylcyclopropane-1-carboxylic acid ethyl ester (10 g) in a biphasic mixture of Toluene (50 mL) and Phosphate Buffer (0.1 M, pH 8.0, 200 mL).

  • Enzyme Addition: Add Alcalase 2.4L (Novozymes) (2.0 mL) to the stirring mixture. Maintain temperature at 25°C.

  • Monitoring: Monitor reaction progress via Chiral HPLC (Chiralcel OD-H column). The enzyme selectively hydrolyzes the undesired (1S, 2R) enantiomer to the free acid.

  • Termination: Stop reaction when the enantiomeric excess (ee) of the remaining ester exceeds 99% (typically ~50% conversion).

  • Workup:

    • Separate phases.

    • Wash the organic phase (containing the desired (1R, 2S)-ester ) with saturated NaHCO3 to remove the hydrolyzed undesired acid.

    • Dry organic phase over MgSO4 and concentrate to yield pure Vinyl-ACCA ethyl ester.

Protocol B: HCV NS3/4A Protease Inhibition Assay (FRET)

Objective: To determine IC50 values for Vinyl vs. Ethyl analogs.

  • Reagents:

    • Enzyme: Recombinant HCV NS3/4A protease domain (Genotype 1b or 3a).

    • Substrate: FRET peptide (e.g., Ac-Asp-Glu-Asp(EDANS)-Glu-Glu-Abu-psi-[COO]-Ala-Ser-Lys(DABCYL)-NH2).

  • Compound Preparation: Prepare serial dilutions of Vinyl-ACCA and Ethyl-ACCA analogs in DMSO.

  • Incubation:

    • Mix 10 µL of compound dilution with 40 µL of enzyme buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% Tween-20).

    • Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Start: Add 50 µL of FRET substrate (5 µM final concentration).

  • Data Collection: Monitor fluorescence increase (Ex: 340 nm, Em: 490 nm) continuously for 20 minutes on a microplate reader.

  • Analysis: Calculate initial velocities (

    
    ). Plot % Inhibition vs. Log[Concentration] to derive IC50 using non-linear regression (GraphPad Prism).
    

References

  • Beaulieu, P. L., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease.[1][2][3] Journal of Organic Chemistry. Link

  • Venkatraman, S., et al. (2009).[4] Discovery and structure-activity relationship of P1-P3 ketoamide derived macrocyclic inhibitors of hepatitis C virus NS3 protease.[4] Journal of Medicinal Chemistry. Link

  • Harper, S., et al. (2012). Development of the HCV Protease Inhibitor Simeprevir (TMC435): From Discovery to Approval. Journal of Medicinal Chemistry. Link

  • Glick, B. R., et al. (2005). Biochemical and genetic mechanisms used by plant growth-promoting bacteria to reduce plant stress.[5][6][7] (Context for ACC Deaminase mechanism). Link

  • Rosenquist, A., et al. (2014).[8][9] Vinylated linear P2 pyrimidinyloxyphenylglycine based inhibitors of the HCV NS3/4A protease and corresponding macrocycles. Bioorganic & Medicinal Chemistry.[3][10][11][12] Link

Sources

Validation

Benchmarking Purity: QC Standards for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic Acid

This guide outlines the Quality Control (QC) standards for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (often abbreviated as Et-ACC or Allocoronamic acid derivative). It compares analytical methodologies to ensure...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the Quality Control (QC) standards for (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid (often abbreviated as Et-ACC or Allocoronamic acid derivative). It compares analytical methodologies to ensure the stereochemical and chemical purity required for high-stakes drug development.

Executive Summary

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a conformationally constrained analog of allo-isoleucine . Its rigid cyclopropane scaffold is critical in medicinal chemistry for locking peptide backbones into bioactive conformations (e.g., in HCV protease inhibitors or novel antibiotics).

Because this molecule possesses two chiral centers, it presents a unique QC challenge: distinguishing the target (1R,2R) isomer from three potential impurities:

  • Enantiomer: (1S,2S)

  • Diastereomers: (1R,2S) and (1S,2R) (often referred to as the cis/trans counterparts depending on nomenclature priority).

This guide compares the two industry-standard methods for validating purity: Direct Chiral HPLC (The Gold Standard) vs. Marfey’s Derivatization (The High-Sensitivity Alternative).

Critical Quality Attributes (CQAs)

For pharmaceutical applications, the product must meet these rigorous specifications:

AttributeAcceptance CriteriaMethod of Control
Appearance White to off-white crystalline powderVisual Inspection
Chemical Purity > 98.0% (Area %)HPLC-UV / LC-MS
Enantiomeric Excess (ee) > 99.0%Chiral HPLC or Marfey's
Diastereomeric Ratio (dr) > 99:1Chiral HPLC or H-NMR
Water Content < 1.0% w/wKarl Fischer Titration
Specific Rotation

(Report Value)
Polarimetry

Comparative Analysis: Analytical Methodologies

Method A: Direct Chiral HPLC (Ligand Exchange/Crown Ether)

Mechanism: Utilizes a chiral stationary phase (CSP) specifically designed to interact with the zwitterionic amino acid.

  • Best Column: Crownpak CR-I(+) (Daicel) or Chirobiotic T (Astec/Supelco).

  • Principle: The crown ether forms a host-guest complex with the primary ammonium group (

    
    ). The chiral recognition depends on the spatial fit of the ethyl group and carboxylate.
    
Method B: Marfey’s Derivatization (FDAA)

Mechanism: Reaction with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) .

  • Principle: Converts enantiomers into diastereomers (L-L and D-L pairs).[1] These diastereomers have different physical properties and can be separated on a standard, inexpensive C18 column.

  • Detection: The dinitrophenyl group acts as a strong chromophore (UV 340 nm), significantly increasing sensitivity.

Comparative Data Table
FeatureMethod A: Direct Chiral HPLCMethod B: Marfey's Derivatization
Selectivity (

)
High for Enantiomers; Moderate for DiastereomersVery High (Separates all 4 isomers)
Sensitivity (LOD) Moderate (200-210 nm detection required)High (Nanomolar range at 340 nm)
Throughput Fast (15-20 min run)Slow (Requires 60-90 min prep time)
Robustness Sensitive to column aging and mobile phase pHRobust; relies on standard C18 columns
Cost per Sample High (Expensive Columns: ~$1500+)Low (Standard Column + Reagent)
Suitability Routine QC / Final Release Trace Impurity Analysis / Biological Samples

Detailed Experimental Protocols

Protocol 1: Direct Chiral HPLC (The Release Method)

Use this for final batch release where speed and simplicity are paramount.

  • Column: Crownpak CR-I(+) (3.0 × 150 mm, 5 µm).[2]

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

    • Note: The acidic pH ensures the amine is protonated (

      
      ) for complexation with the crown ether.
      
  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures often improve resolution for crown ethers).

  • Detection: UV at 200 nm or 210 nm.

  • Sample Prep: Dissolve 1 mg of (1R,2R)-Et-ACC in 1 mL of mobile phase.

Protocol 2: Marfey’s Method (The Validation Method)

Use this to validate the optical purity if chiral columns fail or to detect trace enantiomers (<0.1%).

  • Derivatization:

    • Mix 50 µL of sample (50 mM in water) with 100 µL of 1% L-FDAA in acetone.

    • Add 20 µL of 1M

      
      .
      
    • Incubate at 40°C for 1 hour.

    • Quench with 20 µL of 1M HCl.

  • Separation:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: Acetonitrile.[2][3]

    • Gradient: 10% B to 50% B over 45 minutes.

  • Detection: UV at 340 nm (Specific to the DNP tag, eliminating background noise).

  • Elution Order: typically L-L (target) elutes before D-L (enantiomer impurity) due to hydrophobicity differences caused by intramolecular H-bonding in the derivative.[4]

Visualizing the QC Workflow

Diagram 1: The Purity Decision Tree

This logic flow dictates how a batch is accepted or rejected based on the specific isomer challenges.

QC_Workflow Start Crude (1R,2R)-Et-ACC Achiral_HPLC Achiral HPLC (C18) Check Chemical Purity Start->Achiral_HPLC Purity_Check Purity > 98%? Achiral_HPLC->Purity_Check Chiral_QC Chiral QC Analysis Purity_Check->Chiral_QC Yes Reject REJECT / Reprocess (Recrystallization) Purity_Check->Reject No Method_Select Select Method Chiral_QC->Method_Select Direct_HPLC Method A: Crownpak CR-I(+) (Routine Release) Method_Select->Direct_HPLC Standard Marfey Method B: Marfey's Derivatization (Validation/Trace) Method_Select->Marfey High Sensitivity Result_Check ee > 99% & dr > 99:1? Direct_HPLC->Result_Check Marfey->Result_Check Result_Check->Reject No Release RELEASE BATCH (CoA Generation) Result_Check->Release Yes

Caption: Decision tree for the quality control of (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid.

Diagram 2: Marfey's Derivatization Mechanism

Understanding how the L-FDAA reagent interacts with the (1R,2R) isomer versus the (1S,2S) enantiomer to create separable species.

Marfey_Mechanism Reagent L-FDAA (Marfey's Reagent) (Pure L-Configuration) Reaction Nucleophilic Substitution (pH 8, 40°C) Reagent->Reaction Sample Sample Mixture: (1R,2R) [Target] + (1S,2S) [Impurity] Sample->Reaction Prod_A Product A (Target): L-FDAA-(1R,2R)-ACC (Diastereomer 1) Reaction->Prod_A Prod_B Product B (Impurity): L-FDAA-(1S,2S)-ACC (Diastereomer 2) Reaction->Prod_B Separation C18 Column Separation (Hydrophobicity Difference) Prod_A->Separation Prod_B->Separation Result Distinct Peaks (ΔRt ~ 5-10 min) Separation->Result

Caption: Mechanism of Marfey's reagent converting enantiomers into separable diastereomers.

Expert Commentary & Troubleshooting

The "Ethyl" Challenge

Unlike the simpler 1-aminocyclopropanecarboxylic acid (ACC), the ethyl group at the C2 position introduces significant lipophilicity and steric hindrance.

  • Impact on Method A: The ethyl group may interfere with the inclusion complex in crown ether columns. If resolution is poor (

    
    ), lower the flow rate to 0.2 mL/min and reduce temperature to 10°C to stabilize the complex.
    
  • Impact on Method B: The ethyl group increases the retention time on C18 columns significantly compared to non-alkylated ACC. Ensure your gradient extends high enough in organic modifier (up to 60% ACN) to elute the derivative.

Self-Validating the Protocol

To ensure your QC method is trustworthy (E-E-A-T principle), you must perform a Spike Recovery Test :

  • Take pure (1R,2R) material.

  • Spike with 1.0% of the (1S,2S) enantiomer (if available) or the racemate.

  • Run the method.

  • Requirement: The method must resolve the 1% spike with a Signal-to-Noise ratio (S/N) > 10.

References

  • Marfey, P. (1984).[4] Determination of D-amino acids as diastereomeric derivatives of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide. Carlsberg Research Communications.[4] Link

  • Hyun, M. H., et al. (2019). Liquid chromatographic resolution of 1-aminocyclopropanecarboxylic acid derivatives on a chiral stationary phase based on (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid. Journal of Chromatography A. Link

  • Beauregard, D. A., et al. (2005). Synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid (vinyl-ACCA) derivatives: key intermediates for the preparation of inhibitors of the hepatitis C virus NS3 protease.[5] Organic Process Research & Development. Link

  • Sigma-Aldrich (Merck). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers (Technical Guide). Link

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: (1R,2R)-1-Amino-2-ethylcyclopropanecarboxylic Acid

Executive Safety Summary (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a specialized chiral building block, often utilized in the synthesis of peptidomimetics and HCV protease inhibitors. As a zwitterionic amino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is a specialized chiral building block, often utilized in the synthesis of peptidomimetics and HCV protease inhibitors. As a zwitterionic amino acid derivative containing a strained cyclopropane ring, it presents specific handling challenges related to dust generation , electrostatic accumulation , and biological activity potential .

While specific toxicological data for this stereoisomer may be limited in public registries, structural analogs (e.g., 1-aminocyclopropanecarboxylic acid, CAS 22059-21-8) are consistently classified as Irritants (Skin/Eye/Respiratory) . Therefore, this guide applies the Precautionary Principle : treat this compound as a bioactive irritant until proven otherwise.

Core Hazard Classifications (Inferred/Analog-Based)
Hazard CategoryGHS CodeSignalDescription
Skin Irritation H315 WarningCauses skin irritation.[1][2][3]
Eye Irritation H319 WarningCauses serious eye irritation.[1][4]
STOT-SE H335 WarningMay cause respiratory irritation (Dust hazard).[1]

Risk Assessment & Engineering Controls

Before selecting PPE, you must verify Engineering Controls. PPE is the last line of defense, not the first.

The "Unknown Toxicity" Factor

For chiral intermediates where chronic toxicity (carcinogenicity/teratogenicity) is not fully established:

  • Assumption: Assume the compound has high biological permeability due to its amino acid structure.

  • Dust Control: The primary vector of exposure is airborne dust during weighing.

Engineering Control Workflow (DOT Diagram)

EngineeringControls Start Task Assessment Scale Weighing Operation Start->Scale OpenBench Open Bench Handling FumeHood Chemical Fume Hood (Standard) GloveBox Glove Box / Isolator (High Potency) Scale->OpenBench PROHIBITED Scale->FumeHood Standard Protocol (Face velocity 0.5 m/s) Scale->GloveBox If >10g or High Draft Sensitivity

Figure 1: Engineering control logic. Handling this compound on an open bench is strictly prohibited due to inhalation risks.

The PPE Matrix

This matrix defines the minimum requirements for handling the solid powder and its solutions.

Protection ZoneEquipment StandardOperational Logic (The "Why")
Respiratory Primary: Fume Hood.Secondary: N95 (minimum) or P100 Respirator if outside hood.The cyclopropane ring strain can make the compound reactive; fine amino acid dusts are potent respiratory sensitizers. Do not rely on surgical masks.
Ocular Chemical Safety Goggles (ANSI Z87.1 / EN 166).Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a seal against dust entry.
Hand (Dry) Nitrile Gloves (Min. thickness 0.11 mm).Standard nitrile offers adequate protection against the solid.
Hand (Wet) Double Gloving or Long-cuff Nitrile .When dissolved in organic solvents (DMSO, Methanol), the solvent acts as a carrier, increasing skin permeation. Change gloves immediately upon splash.
Body Lab Coat (Cotton/Polyester blend) + Closed-toe shoes .Synthetic fibers (100% polyester) can build static charge, causing the powder to "jump" or scatter. Cotton blends reduce static.

Operational Protocol: Safe Handling Procedures

A. Weighing & Transfer (Critical Step)

Context: Amino acids are often electrostatic. They will cling to spatulas and weigh boats.

  • Static Mitigation: Use an ionizing bar or anti-static gun inside the weigh chamber if available. If not, wipe the exterior of the weigh boat with a damp tissue before taring to discharge static.

  • The "Draft Shield" Technique:

    • Place the balance deep inside the fume hood (at least 6 inches back).

    • Lower the sash to the lowest comfortable working height.

    • Do not stick your head inside the hood to read the balance.

  • Transfer: Use a funnel for transferring to flasks. Do not dump from a weigh boat directly into a narrow-neck vessel, as "puff-back" will occur.

B. Solubilization

Context: (1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid is likely soluble in water, methanol, or DMSO.

  • Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder gradually. Rapid addition can displace air and eject powder.

  • Exotherm Check: Cyclopropane derivatives can be strained. While unlikely to be explosive, monitor for heat release upon dissolution in acidic media.

C. Spill Response (Solid Powder)

Do NOT use a brush and dustpan (generates airborne dust).

  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don goggles and N95/P100 respirator.

  • Wet Wipe Method:

    • Cover the spill with paper towels.

    • Gently dampen the towels with water (or a compatible solvent like ethanol if water-reactive, though this compound is likely water-stable).

    • Scoop up the damp mass.[5] This prevents dust aerosolization.[4][5][6][7]

  • Clean: Wipe the surface three times with soap and water.

Waste Disposal & Deactivation

Legal Directive: Disposal must comply with local (e.g., 40 CFR in USA), regional, and national regulations.

Disposal Logic Flowchart (DOT Diagram)

Disposal Waste Waste Generation Type State? Waste->Type Solid Solid Waste (Contaminated PPE/Wipes) Type->Solid Liquid Liquid Waste (Mother Liquors) Type->Liquid Bin Solid Hazardous Waste Bin Solid->Bin Carboy Halogenated vs. Non-Halogenated Liquid->Carboy Incinerate High Temp Incineration (Required) Bin->Incinerate Carboy->Incinerate

Figure 2: Waste stream segregation. Note that incineration is the required destruction method.

Specific Disposal Instructions
  • Liquid Waste: Collect in "Organic Waste" containers. If the compound was dissolved in DMSO or DMF, ensure the container is rated for these solvents (HDPE is generally safe).

    • Labeling: Clearly tag as "Contains Amino Acid Derivative - Potential Irritant."

  • Solid Waste: Contaminated gloves, weigh boats, and paper towels must go into the Hazardous Solid Waste drum, not the regular trash.

  • Destruction: The preferred method is incineration equipped with an afterburner and scrubber to handle nitrogen oxides (NOx) generated from the amino group.

References & Verification

  • Cayman Chemical. (2025).[1][4][8] Safety Data Sheet: 1-Aminocyclopropanecarboxylic Acid (Analog). Retrieved from

  • Fisher Scientific. (2021). SDS for (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride (Structural Analog). Retrieved from

  • PubChem. (2025). Compound Summary: 1-amino-2-ethylcyclopropanecarboxylic acid. National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
Reactant of Route 2
(1R,2R)-1-amino-2-ethylcyclopropanecarboxylic acid
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